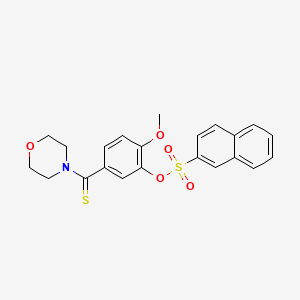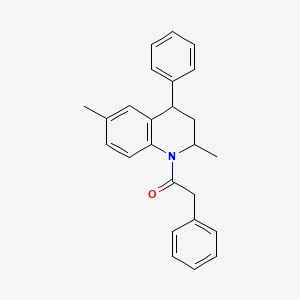![molecular formula C24H30N2O2 B4018966 4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4018966.png)
4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide
説明
Synthesis Analysis
The synthesis of compounds related to 4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide often involves nucleophilic substitution reactions and the use of aromatic nucleophilic substitution for introducing tert-butyl and other functional groups. For example, Hsiao et al. (2000) describe the synthesis of polyamides with ortho-phenylene units prepared from dicarboxylic acid and various aromatic diamines via phosphorylation reaction, highlighting a method that could be adapted for synthesizing compounds with similar tert-butyl and benzamide groups (Hsiao, Yang, & Chen, 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide is often characterized by X-ray diffraction, NMR spectroscopy, and mass spectrometry. Saeed et al. (2010) provide an example of characterizing a structurally similar compound, highlighting the importance of intramolecular hydrogen bonding and the spatial arrangement of functional groups, which are critical for understanding the chemical behavior and reactivity of such compounds (Saeed, Rashid, Bhatti, & Jones, 2010).
Chemical Reactions and Properties
The chemical reactivity of 4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide includes its participation in nucleophilic substitutions, radical reactions, and other transformations. Jasch et al. (2012) discuss how tert-butyl phenylazocarboxylates, which share some structural features with the compound of interest, can undergo nucleophilic substitutions and radical reactions, providing insights into potential chemical behaviors (Jasch, Höfling, & Heinrich, 2012).
Physical Properties Analysis
Physical properties such as solubility, thermal stability, and glass transition temperatures are essential for understanding the applications and processing of materials derived from this compound. Polyamides synthesized from related compounds exhibit noncrystallinity, solubility in polar solvents, and high thermal stability, with glass transition temperatures often exceeding 200°C, as reported by Hsiao et al. (2000). These properties suggest that materials derived from 4-tert-butyl-N-{1-[(butylamino)carbonyl]-2-phenylvinyl}benzamide could have similar high-performance characteristics (Hsiao, Yang, & Chen, 2000).
特性
IUPAC Name |
4-tert-butyl-N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O2/c1-5-6-16-25-23(28)21(17-18-10-8-7-9-11-18)26-22(27)19-12-14-20(15-13-19)24(2,3)4/h7-15,17H,5-6,16H2,1-4H3,(H,25,28)(H,26,27)/b21-17- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFNCLKSCDUQPN-FXBPSFAMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-tert-butyl-N-[(Z)-3-(butylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,3-difluorobenzoyl)-4-[4-fluoro-5-(4-methyl-1-piperazinyl)-2-nitrophenyl]piperazine](/img/structure/B4018889.png)
![2-methoxy-2-phenyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B4018894.png)

![N-(4-{[4-(3,4-dimethylphenyl)-1-phthalazinyl]oxy}phenyl)benzamide](/img/structure/B4018906.png)
![methyl 2-{[N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanyl]amino}benzoate](/img/structure/B4018907.png)
![2-methyl-3-{[3-(4-morpholinyl)-1-piperidinyl]methyl}quinoxaline](/img/structure/B4018914.png)

![4,4'-[(3-bromo-4-methylphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B4018951.png)
![1-(4-ethoxyphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4018959.png)
![N-{2-[(3-methylpyridin-4-yl)amino]ethyl}-2-(2-methyl-1,3-thiazol-4-yl)acetamide](/img/structure/B4018964.png)
![N-[(2-chlorophenyl)(8-hydroxy-5-nitro-7-quinolinyl)methyl]cyclohexanecarboxamide](/img/structure/B4018969.png)
![N-{2-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)carbonyl]phenyl}acetamide](/img/structure/B4018975.png)
![4-(acetylamino)-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4018982.png)
![1-[2-fluoro-5-(4-methyl-1-piperazinyl)-4-nitrophenyl]azepane](/img/structure/B4018984.png)